4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid
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Overview
Description
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dioxide with butanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The benzothiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and diabetes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
1,3-Benzothiazole: Exhibits antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is unique due to its specific structural features and the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2,2-dioxo-3-phenyl-2λ6,1,3-benzothiadiazol-1-yl)butanoic acid |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)11-6-12-17-14-9-4-5-10-15(14)18(23(17,21)22)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,20) |
InChI Key |
HEUNTGZFBLFRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N(S2(=O)=O)CCCC(=O)O |
Origin of Product |
United States |
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